silane CAS No. 873000-64-7](/img/structure/B12600896.png)
[(4-Iodobuta-1,3-dien-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodobuta-1,3-dien-2-yl)oxysilane is a chemical compound with the molecular formula C8H15IOSi It is a derivative of butadiene, where the butadiene moiety is substituted with an iodine atom and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-1,3-dien-2-yl)oxysilane typically involves the reaction of 4-iodo-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of (4-Iodobuta-1,3-dien-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Iodobuta-1,3-dien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: The double bonds in the butadiene moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield 4-iodobuta-1,3-diene derivatives, while oxidation with m-CPBA can produce epoxides .
Scientific Research Applications
(4-Iodobuta-1,3-dien-2-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of (4-Iodobuta-1,3-dien-2-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the trimethylsilyloxy group can undergo nucleophilic substitution, while the double bonds in the butadiene moiety can participate in addition reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromobuta-1,3-dien-2-yl)oxysilane
- (4-Chlorobuta-1,3-dien-2-yl)oxysilane
- (4-Fluorobuta-1,3-dien-2-yl)oxysilane
Uniqueness
(4-Iodobuta-1,3-dien-2-yl)oxysilane is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it more reactive compared to its bromine, chlorine, and fluorine analogs. Additionally, the trimethylsilyloxy group provides stability and enhances the compound’s reactivity in various chemical transformations .
Properties
CAS No. |
873000-64-7 |
|---|---|
Molecular Formula |
C7H13IOSi |
Molecular Weight |
268.17 g/mol |
IUPAC Name |
4-iodobuta-1,3-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H13IOSi/c1-7(5-6-8)9-10(2,3)4/h5-6H,1H2,2-4H3 |
InChI Key |
YJASTUJRWISSKV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)

![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
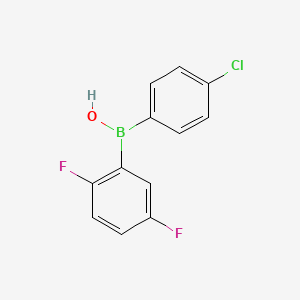
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)

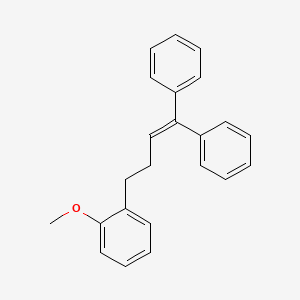
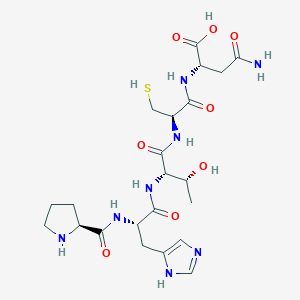
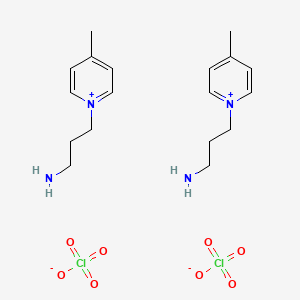
propanedinitrile](/img/structure/B12600860.png)
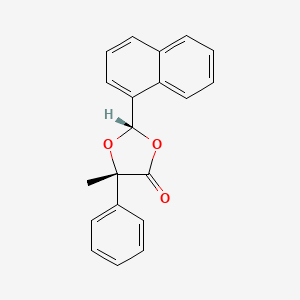
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
